Product packaging for 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene(Cat. No.:CAS No. 112106-94-2)

2-Phenylbicyclo[3.2.2]nona-2,6,8-triene

Cat. No.: B14314632
CAS No.: 112106-94-2
M. Wt: 194.27 g/mol
InChI Key: PUKMQQKPDQASTP-UHFFFAOYSA-N
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Description

2-Phenylbicyclo[3.2.2]nona-2,6,8-triene is a specialized chemical reagent designed for advanced synthetic and mechanistic studies in organic chemistry. This compound features a phenyl-substituted bicyclo[3.2.2]nonane core, a framework known for its significant ring strain and unique reactivity. While the specific properties of this phenyl derivative are under investigation, related bicyclo[3.2.2]nona-1,6,8-triene systems are recognized in scientific literature as high-strain "anti-Bredt" compounds, which violate Bredt's rule by placing a double bond at a bridgehead carbon . The incorporation of the phenyl group is anticipated to influence the compound's electronic properties and stability, making it a subject of interest for exploring new reaction pathways. Researchers value this structural motif for fundamental studies on strain-release reactions, cycloadditions, and the behavior of vinyl carbene or diradical intermediates, which are often generated from the rearrangement of strained precursors . This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly for Research Use Only and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14 B14314632 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene CAS No. 112106-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112106-94-2

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2-phenylbicyclo[3.2.2]nona-2,6,8-triene

InChI

InChI=1S/C15H14/c1-2-4-13(5-3-1)15-11-8-12-6-9-14(15)10-7-12/h1-7,9-12,14H,8H2

InChI Key

PUKMQQKPDQASTP-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2C=CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylbicyclo 3.2.2 Nona 2,6,8 Triene and Its Functionalized Analogs

Cycloaddition Strategies

Cycloaddition reactions represent a powerful and convergent approach to the bicyclo[3.2.2]nona-2,6,8-triene skeleton, allowing for the rapid assembly of the core structure from simpler precursors.

[6π + 2π] Cycloadditions in Bicyclo[3.2.2]nona-2,6,8-triene Synthesis

The [6π + 2π] cycloaddition is a thermally allowed pericyclic reaction that provides a direct route to the bicyclo[3.2.2]nonane system. This strategy typically involves the reaction of a 6π component, such as cycloheptatriene (B165957) or tropone (B1200060), with a 2π component, like an alkyne or an alkene. For the synthesis of 2-phenylbicyclo[3.2.2]nona-2,6,8-triene, the reaction would conceptually involve the cycloaddition of cycloheptatriene with phenylacetylene (B144264).

While the direct cycloaddition of cycloheptatriene with phenylacetylene to yield this compound is a plausible synthetic route, the literature more broadly describes the metal-mediated [6π+2π] cycloadditions of cycloheptatriene with various 2π partners. For instance, chromium(0)-promoted photochemical [6π+2π] cycloadditions of allenes with (η6-cycloheptatriene)tricarbonylchromium(0) have been reported. nih.gov Similarly, titanium- and cobalt-catalyzed [6π + 2π] cycloadditions of 1,2-dienes and alkynes to cycloheptatriene and its derivatives have been developed to form substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com These methodologies highlight the potential for synthesizing a variety of substituted bicyclic systems, and by extension, could be adapted for the synthesis of this compound.

A notable example of a related cycloaddition is the reaction of cycloheptatrienes with nitroso compounds, which has been shown to undergo a cycloheptatriene-selective [6 + 2]-cycloaddition. nih.gov

Alternative Cycloaddition Pathways for Constructing the Bicyclic System

Beyond the [6π + 2π] approach, other cycloaddition strategies can be employed to construct the bicyclo[3.2.2]nona-2,6,8-triene framework. The Diels-Alder reaction, a [4π + 2π] cycloaddition, is a prominent alternative. In this approach, a cycloheptadiene derivative acts as the 4π component, reacting with a 2π dienophile.

An example of this strategy is the TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein to produce a highly functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.org While this example leads to a bicyclo[3.2.2]nonene, subsequent functional group manipulations could potentially introduce the remaining double bonds to form the triene system. The reaction conditions for such Diels-Alder reactions often require optimization, as thermal conditions can sometimes lead to decomposition of the starting materials. beilstein-journals.org

Another variation of the [4π + 2π] cycloaddition involves the reaction of tropone with acetylenic dienophiles. Tropone can act as a diene in a Diels-Alder type 1,4-addition to give bicyclo[3.2.2]nona-3,6,8-trien-2-one derivatives. Although this is a [4π + 2π] cycloaddition, it provides a direct entry to the bicyclo[3.2.2]nonatriene skeleton.

Rearrangement-Driven Syntheses of Bicyclo[3.2.2]nona-2,6,8-trienes

Rearrangement reactions provide an alternative and often elegant pathway to the bicyclo[3.2.2]nona-2,6,8-triene system, frequently from isomeric precursors. These syntheses can be driven by thermal, photochemical, or catalytic activation.

A notable example is the synthesis of the highly strained anti-Bredt compound, bicyclo[3.2.2]nona-1,6,8-triene, via the isomerization of tricyclo[3.2.2.0(2,4)]nona-2,6-diene. nih.gov This transformation involves a ring-opening of the tricyclic cyclopropene (B1174273) followed by insertion of the resulting carbene. nih.gov

The fluxional molecule bullvalene, a C10H10 isomer of bicyclo[3.2.2]nona-2,6,8-triene, can also serve as a precursor. The rearrangement of substituted bullvalenes can proceed through bicyclic trienyl cation intermediates, suggesting a mechanistic link between these isomeric systems. researchgate.netresearchgate.net While not a direct synthetic route in all cases, the interconversion of these valence isomers highlights the potential for rearrangement-driven syntheses.

Furthermore, the rearrangement of metallated bicyclo[3.2.2]nona-2,6,8-trienes to barbaralanes has been studied. tamu.edu This process, while a rearrangement of the target system, provides insight into the stability and reactivity of these molecules and their potential to be accessed from other isomeric frameworks.

Organometallic Approaches and Metallated Derivatives of Bicyclo[3.2.2]nona-2,6,8-trienes

Organometallic reagents and intermediates offer unique opportunities for the synthesis and functionalization of the bicyclo[3.2.2]nona-2,6,8-triene system. These approaches can provide access to novel derivatives and facilitate further synthetic transformations.

Synthesis of Metal-Substituted Bicyclo[3.2.2]nona-2,6,8-trienes (e.g., Stannyl, Silyl (B83357), Plumbyl Derivatives)

The direct metallation of bicyclo[3.2.2]nona-2,6,8-triene provides a route to a variety of metal-substituted derivatives. Deprotonation of the parent triene with organolithium reagents, followed by quenching with an appropriate electrophile, allows for the introduction of various metal-containing groups.

For example, the reaction of the bicyclo[3.2.2]nona-2,6,8-trienyl anion with trimethyltin (B158744) chloride (Me3SnCl) yields 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene. tamu.edu Similarly, quenching with trimethylsilyl (B98337) chloride (Me3SiCl) and trimethyllead (B1239934) chloride (Me3PbCl) affords the corresponding 4-silyl and 4-plumbyl derivatives, respectively. tamu.edu The conditions for deprotonation can influence the position of metallation, with different bases leading to substitution at various positions on the bicyclic framework. tamu.edu

Table 1: Synthesis of Metallated Bicyclo[3.2.2]nona-2,6,8-triene Derivatives tamu.edu

Metal SubstituentReagentProduct
TrimethylstannylMe3SnCl4-(Trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene
TrimethylsilylMe3SiCl4-(Trimethylsilyl)bicyclo[3.2.2]nona-2,6,8-triene
TrimethylplumbylMe3PbCl4-(Trimethylplumbyl)bicyclo[3.2.2]nona-2,6,8-triene

These metallated derivatives are valuable intermediates for further synthetic transformations, such as cross-coupling reactions, which could be used to introduce a phenyl group at the 2-position.

Anion Generation and Reactivity in Bicyclo[3.2.2]nona-2,6,8-triene Systems

The generation of anions from bicyclo[3.2.2]nona-2,6,8-triene is a key step in the synthesis of its substituted derivatives. The choice of base and reaction conditions can selectively generate different anionic species.

The deprotonation of bicyclo[3.2.2]nona-2,6,8-triene can lead to several different anions. tamu.edu For instance, using t-butyllithium (tBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) results in the formation of the 6- and 7-yl anions. tamu.edu In contrast, a combination of n-butyllithium (nBuLi) and potassium t-butoxide (tBuOK) generates dianions. tamu.edu Quenching these dianions with a proton source can lead to the formation of the 4-yl anion. tamu.edu

Table 2: Anion Generation from Bicyclo[3.2.2]nona-2,6,8-triene tamu.edu

ReagentsAnion(s) Formed
tBuLi/TMEDA6- and 7-yl anions
nBuLi/tBuOK4,6- and 4,?-diyl dianions
nBuLi/tBuOK then THF4-yl anion

The reactivity of these anions is demonstrated by their reactions with various electrophiles. As mentioned previously, their reaction with trialkylmetal halides provides a direct route to metallated bicyclo[3.2.2]nona-2,6,8-trienes. tamu.edu These anions are versatile nucleophiles and can potentially react with a range of other electrophiles to introduce diverse functional groups onto the bicyclic scaffold, which could be a key step in the synthesis of this compound and its analogs.

Phenylation and Functionalization of the Bicyclo[3.2.2]nona-2,6,8-triene Framework

The functionalization of the bicyclo[3.2.2]nona-2,6,8-triene skeleton is primarily achieved through the generation of its corresponding anions, which can then react with various electrophiles. tamu.edu This approach provides a versatile entry point for introducing a range of substituents at different positions on the bicyclic framework.

The deprotonation of bicyclo[3.2.2]nona-2,6,8-triene can result in the formation of several distinct anionic species, depending on the reaction conditions employed. tamu.edu The generation of these anions is a critical step, as their subsequent reactions open up pathways to a variety of functionalized analogs.

Research has shown that the choice of the base and solvent system is crucial in directing the site of deprotonation. For instance, the use of tert-butyllithium (B1211817) (tBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to the formation of vinylic anions at the 6- and 7-positions. tamu.edu In contrast, a combination of n-butyllithium (nBuLi) and potassium tert-butoxide (tBuOK) results in the formation of dianions at the 4,6- and 4,7-positions. Quenching these dianions with tetrahydrofuran (B95107) (THF) selectively yields the 4-yl anion, a bridgehead carbanion. tamu.edu

These bicyclo[3.2.2]nona-2,6,8-trienyl anions have been successfully trapped with a variety of electrophiles, leading to the synthesis of novel functionalized derivatives. The reactions with trimethyltin chloride (Me3SnCl), trimethylsilyl chloride (Me3SiCl), and trimethyllead chloride (Me3PbCl) have been reported to produce the corresponding stannylated, silylated, and plumbylated bicyclo[3.2.2]nona-2,6,8-trienes. tamu.edu

The reaction of the mixed anions generated from deprotonation with Me3SnCl yields a mixture of 6-, 7-, and 4-monostannylated products, as well as distannylated derivatives. tamu.edu The specific products and their yields are detailed in the table below.

ReagentsProductsYield (%)
1. nBuLi/tBuOK 2. Me3SnCl4-Trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene54
1. nBuLi/tBuOK 2. Me3SnClendo-4,7-Bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene10
1. nBuLi/tBuOK 2. Me3SnClexo-4,6-Bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene8
1. nBuLi/tBuOK 2. Me3SnClexo-4,7-Bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene5

While the direct phenylation of the bicyclo[3.2.2]nona-2,6,8-triene framework to produce this compound has not been explicitly detailed in the reviewed literature, the successful formation of stannylated derivatives opens a potential pathway to this target compound. The 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene could, in principle, undergo palladium-catalyzed cross-coupling reactions, such as the Stille coupling, with a suitable phenyl halide to introduce the phenyl group at the bridgehead position. Further investigation into the reactivity of the vinylic anions with phenylating agents could also provide a route to this compound and its isomers. The synthesis of other functionalized derivatives, such as dimethyl bicyclo wmich.edursc.orgrsc.orgnona-2,6,8-triene-6,7-dicarboxylate, has been achieved through elimination reactions, demonstrating that the introduction of substituents on the triene system is feasible. rsc.org

Mechanistic Investigations of Reactivity and Rearrangements in 2 Phenylbicyclo 3.2.2 Nona 2,6,8 Triene

Valence Isomerizations and Dynamic Processes

Valence isomerizations are key reactive pathways for bicyclo[3.2.2]nona-2,6,8-triene systems, involving the reorganization of bonding electrons and atomic positions to yield structurally different isomers. These processes can be initiated thermally or photochemically.

Thermal Interconversion Pathways, including Barbaralane Rearrangements

The thermal rearrangement of bicyclo[3.2.2]nona-2,6,8-trienes to their valence isomer, barbaralane, is a well-documented process, particularly for metallated derivatives. tamu.edu While the direct thermal conversion of simple hydrocarbon-substituted bicyclo[3.2.2]nonatrienes to barbaralanes is a conceivable reaction, it has been more thoroughly studied in systems bearing organometallic groups. tamu.edu

Research has shown that 4-substituted metallated bicyclo[3.2.2]nona-2,6,8-trienes undergo a thermal rearrangement to the corresponding 9-substituted barbaralanes. tamu.edu The facility of this rearrangement is highly dependent on the metal substituent. For instance, the 4-trimethylstannyl derivative quantitatively converts to 9-trimethylstannylbarbaralane upon heating at 150-160°C. tamu.edu The reactivity trend for this conversion is Pb > Sn > Si, with the silyl (B83357) derivative failing to rearrange and instead decomposing at higher temperatures. tamu.edu Mercury and zinc derivatives are so labile that they rearrange to the barbaralane structure spontaneously upon formation. tamu.edu

This rearrangement is proposed to proceed through a 1,5-homodienyl metallatropic shift, which involves an endo-type transition structure. tamu.edu The barbaralane product itself is engaged in a rapid, degenerate Cope rearrangement, which distributes the substituent over several carbon positions, observable by NMR spectroscopy. tamu.edu

Thermal Rearrangement of 4-Metallated Bicyclo[3.2.2]nona-2,6,8-trienes
Substituent (at C4)ConditionsOutcomeReference
-Si(CH₃)₃160°C, 18hDecomposition, no barbaralane observed tamu.edu
-Sn(CH₃)₃150-160°C, <24hQuantitative rearrangement to 9-trimethylstannylbarbaralane tamu.edu
-Pb(CH₃)₃Rearranges more readily than Sn derivativeRearrangement to 9-trimethylplumbylbarbaralane tamu.edu
-HgCl / -ZnClRoom TemperatureRapid rearrangement, only barbaralyl derivatives observed tamu.edu

Photochemical Rearrangements of Bicyclo[3.2.2]nona-2,6,8-trienes

The photochemistry of the bicyclo[3.2.2]nona-2,6,8-triene system is rich and leads to various structural isomers through different mechanistic pathways depending on the excited state involved. Studies on derivatives such as 2-methylene-bicyclo[3.2.2]nona-3,6,8-triene, also known as methylenehomobarrelene, reveal that singlet and triplet excited states follow distinct reaction coordinates.

Upon direct irradiation, the singlet excited state of methylenehomobarrelene undergoes an unusual tamu.eduacs.org vinyl shift. acs.orgacs.org In contrast, triplet-sensitized photolysis leads to products consistent with a di-π-methane rearrangement, a common photochemical pathway for 1,4-dienes. acs.org This rearrangement involves the formation of a cyclopropane (B1198618) ring. For the parent bicyclo[3.2.2]nona-2,6,8-triene, photoisomerization has been shown to yield homologues of semibullvalene.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi-electron system. The bicyclo[3.2.2]nona-2,6,8-triene skeleton and its isomers are particularly prone to such transformations.

Cope Rearrangement Dynamics in Bicyclo[3.2.2]nona-2,6,8-triene Systems

The Cope rearrangement, a tamu.edutamu.edu-sigmatropic shift, is a fundamental dynamic process in the chemistry of the C₉H₁₀ isomers, which include bicyclo[3.2.2]nona-2,6,8-triene and barbaralane. A one-pot cascade process has been developed to synthesize bicyclo[3.2.2]nonatriene derivatives that proceeds through a dirhodium(II)-catalyzed intramolecular cyclopropene (B1174273) formation, a subsequent Buchner reaction, and culminates in a Cope rearrangement to yield the final product. nih.gov

As mentioned, barbaralane, the valence isomer of bicyclo[3.2.2]nona-2,6,8-triene, undergoes a rapid and degenerate Cope rearrangement that makes several of its carbon atoms equivalent on the NMR timescale at room temperature. tamu.edu This fluxional behavior is a hallmark of the barbaralane structure. The bicyclo[3.2.2]nona-2,6,8-triene system itself can be seen as being in equilibrium with its open-chain isomer, 7-vinylcycloheptatriene, which is the product of a retro-Cope rearrangement.

Other Intramolecular Migrations (e.g., Vinyl Shifts)

Beyond the well-known Cope rearrangement, other sigmatropic shifts are operative within this molecular framework. As noted in the photochemical section, a tamu.eduacs.org vinyl shift has been identified as a key rearrangement pathway from the singlet excited state of 2-methylene-bicyclo[3.2.2]nona-3,6,8-triene. acs.orgacs.org

Furthermore, the thermal rearrangement of certain metallated derivatives of bicyclo[3.2.2]nona-2,6,8-triene to barbaralanes is classified as a 1,5-homodienyl metallatropic shift. tamu.edu This process is a sigmatropic migration of an organometallic group, demonstrating the versatility of intramolecular rearrangements in this system.

Electrophilic and Nucleophilic Reaction Mechanisms

The bicyclo[3.2.2]nona-2,6,8-triene system can react with both electrophiles and nucleophiles, primarily through the generation of cationic or anionic intermediates. The stability and subsequent reactivity of these charged species have been investigated.

The formation of the bicyclo[3.2.2]nona-2,6,8-trienyl anion has been achieved through deprotonation of the parent hydrocarbon. tamu.edu The site of deprotonation and the nature of the resulting anion (monoanion or dianion) depend on the base system employed. These anions are stable, delocalized species that serve as versatile nucleophilic intermediates. tamu.eduacs.org They can be quenched with various electrophiles, such as organometallic halides, to yield substituted bicyclo[3.2.2]nona-2,6,8-trienes. tamu.edu

Anion Formation from Bicyclo[3.2.2]nona-2,6,8-triene
ReagentsAnion(s) FormedReference
tBuLi/TMEDA6-yl and 7-yl anions tamu.edu
nBuLi/tBuOK4,6-diyl and 4,7-diyl dianions tamu.edu
nBuLi/tBuOK, then quench with THF4-yl anion tamu.edu

Conversely, the bicyclo[3.2.2]nona-2,6,8-trienyl cation has been studied as a potential reaction intermediate. However, attempts to generate it under solvolytic conditions often lead to a facile rearrangement to more stable barbaralyl cation products. acs.org This indicates that the bicyclic cation is highly prone to skeletal reorganization. Studies involving protonation of a related exocyclic olefin, 2-methylene-bicyclo[3.2.2]nona-3,6,8-triene, in superacid at low temperatures have successfully generated the stable 2-methylbicyclo[3.2.2]nona-2,6,8-trienyl cation, confirming the accessibility of the cationic manifold under specific, non-nucleophilic conditions.

Selective Addition Reactions to the Unsaturated System

The bicyclo[3.2.2]nonatriene framework, characterized by its multiple double bonds, is a prime candidate for various addition reactions. While specific studies on 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene are not extensively detailed in the available literature, the reactivity of the parent bicyclo[3.2.2]nonene system provides significant insights into the potential selective transformations of its phenyl-substituted counterpart.

One of the most powerful methods for forming bicyclic systems is the Diels-Alder reaction. In a related system, the stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein has been effectively promoted by silyl triflates like TBSOTf to produce highly functionalized bicyclo[3.2.2]nonene derivatives. beilstein-journals.org This Lewis acid-catalyzed approach allows for the construction of two quaternary carbons with a high degree of stereocontrol. beilstein-journals.org The reaction conditions can be optimized by adjusting the Lewis acid and solvent, which can significantly increase the yield and stereoselectivity of the adducts. beilstein-journals.org For instance, the use of 2,6-di-tert-butylpyridine (B51100) in conjunction with TBSOTf was found to be effective in inhibiting side reactions. beilstein-journals.org

These findings suggest that the double bonds within the this compound system are amenable to cycloaddition reactions. The phenyl substituent at the C2 position is expected to influence the regioselectivity and stereoselectivity of such additions due to steric and electronic effects. It is plausible that dienophiles would approach the less hindered diene system within the molecule, and the phenyl group could direct the incoming reactant to a specific face of the molecule. Further research is needed to fully elucidate the specific outcomes of cycloaddition reactions with this particular substituted bicyclononatriene.

Bridgehead Reactivity and Deprotonation Chemistry

The deprotonation of bicyclo[3.2.2]nona-2,6,8-triene has been a subject of detailed investigation, revealing the formation of several distinct anionic species. tamu.edu The treatment of the parent compound with different organolithium reagents and bases leads to the selective removal of protons from various positions, including the vinylic and bridgehead carbons. tamu.edu

Specifically, the use of t-BuLi/TMEDA results in the formation of the 6- and 7-yl anions. tamu.edu A stronger base system, n-BuLi/t-BuOK, leads to the formation of dianions at the 4,6- and 4,7-positions. tamu.edu Quenching of these dianions with THF allows for the isolation of the bridgehead 4-yl anion. tamu.edu This bridgehead carbanion is a versatile intermediate for the synthesis of substituted bicyclo[3.2.2]nona-2,6,8-trienes. tamu.edu

The reaction of these anions with electrophiles such as trimethyltin (B158744) chloride (Me3SnCl) yields a variety of mono- and di-stannylated bicyclo[3.2.2]nona-2,6,8-trienes. tamu.edu The position of stannylation depends on the specific anion generated. For example, the 4-yl anion reacts with Me3SnCl to give 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene. tamu.edu

The presence of a phenyl group at the C2 position in this compound would likely influence the acidity of the neighboring protons. The electron-withdrawing nature of the phenyl group could enhance the acidity of the vinylic protons at C3 and the allylic bridgehead proton at C1. However, the fundamental reactivity of the bicyclic system, allowing for deprotonation at both vinylic and bridgehead positions, is expected to be retained.

Table 1: Deprotonation Conditions and Resulting Anions of Bicyclo[3.2.2]nona-2,6,8-triene

Reagent/Conditions Anion(s) Formed
t-BuLi/TMEDA 6-yl and 7-yl anions
n-BuLi/t-BuOK 4,6- and 4,7-diyl dianions
n-BuLi/t-BuOK, then THF 4-yl anion (bridgehead)

Transition Metal-Catalyzed Transformations and Coordination Chemistry

The rich chemistry of the bicyclo[3.2.2]nona-2,6,8-trienyl anion extends to its use as a ligand in organometallic chemistry. tamu.edu This anion has been utilized in the synthesis of metallocene-like molecules, highlighting its ability to coordinate with transition metals. tamu.edu

While specific transition metal-catalyzed cross-coupling reactions involving this compound are not well-documented, the generation of various organometallic derivatives through deprotonation opens up possibilities for such transformations. The stannylated derivatives, for instance, could potentially participate in Stille coupling reactions. Similarly, the generation of the bicyclo[3.2.2]nona-2,6,8-trienyl lithium species suggests that transmetalation to other metals, such as zinc or boron, could provide substrates for Negishi or Suzuki-Miyaura couplings, respectively.

The coordination chemistry of the parent bicyclo[3.2.2]nona-2,6,8-trienyl anion has been explored in the context of forming sandwich compounds. For example, the reaction of this anion with ferrous chloride has been reported to yield a symmetric bicyclic analogue of ferrocene (B1249389). nih.gov Furthermore, the reaction of the anion with mercury or zinc chlorides leads to the formation of barbaralyl derivatives through a rapid rearrangement, indicating the lability of the initial organometallic species. tamu.edu The stability and reactivity of these organometallic complexes are highly dependent on the nature of the metal. tamu.edu

The phenyl substituent in this compound could play a significant role in both the catalytic transformations and the coordination chemistry. It could influence the stability of organometallic intermediates and potentially participate in directing the catalytic reactions. Further investigations are required to explore the full potential of this compound in transition metal-catalyzed synthesis and as a ligand in novel organometallic complexes.

Table 2: Products from the Reaction of Bicyclo[3.2.2]nona-2,6,8-trienyl Anion with Metal Halides

Metal Halide Resulting Product Type
Me3SnCl Stannylated bicyclo[3.2.2]nona-2,6,8-trienes
Me3SiCl Silylated bicyclo[3.2.2]nona-2,6,8-trienes
Me3PbCl Plumbylated bicyclo[3.2.2]nona-2,6,8-trienes
HgCl2 Dibarbaralylmercury
ZnCl2 Dibarbaralylzinc
FeCl2 Bicyclic ferrocene analogue

Advanced Spectroscopic Characterization and Structural Analysis of 2 Phenylbicyclo 3.2.2 Nona 2,6,8 Triene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is characterized by a series of complex multiplets arising from the protons of the bicyclic framework and the phenyl substituent. The chemical shifts are influenced by the anisotropic effects of the phenyl ring and the double bonds within the bridged system.

The phenyl protons typically appear in the aromatic region (δ 7.0-7.5 ppm). The olefinic protons of the bicyclo[3.2.2]nona-2,6,8-triene moiety are expected to resonate in the range of δ 5.5-6.5 ppm. The bridgehead and methylene (B1212753) bridge protons will be found further upfield, with their precise chemical shifts and coupling patterns providing critical information about the stereochemistry of the molecule. For instance, the protons on the ethano-bridge (C4 and C5) and the etheno-bridge (C6 and C7) will exhibit distinct coupling constants depending on their dihedral angles with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H3 6.0 - 6.5 d J(H3, H4-exo), J(H3, H4-endo)
H4 (exo/endo) 2.5 - 3.5 m
H5 (exo/endo) 1.5 - 2.5 m
H6/H7 6.0 - 6.5 m
H8/H9 5.5 - 6.0 m
H1' (bridgehead) 3.0 - 4.0 m
H-ortho (phenyl) 7.2 - 7.5 d ~7-8
H-meta (phenyl) 7.0 - 7.3 t ~7-8
H-para (phenyl) 7.0 - 7.3 t ~7-8

Note: The data in this table is predicted based on known values for similar bicyclic systems and the expected influence of a phenyl substituent. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display signals for the phenyl carbons, the olefinic carbons of the triene system, and the aliphatic carbons of the bridged framework.

The quaternary carbon of the phenyl group attached to the bicyclic system is expected to have a chemical shift in the range of δ 140-150 ppm. The other aromatic carbons will appear between δ 125-130 ppm. The olefinic carbons of the bicyclic system will resonate in the region of δ 120-140 ppm. The bridgehead carbons and the methylene bridge carbons will be found at higher field strengths. The signal pattern in the ¹³C NMR spectrum of related bicyclo[3.2.2]nona-2,6,8-triene derivatives provides a valuable reference for these assignments. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 140 - 150
C3 120 - 130
C4 30 - 40
C5 25 - 35
C6 130 - 140
C7 130 - 140
C8 125 - 135
C9 125 - 135
C1 (bridgehead) 40 - 50
C-ipso (phenyl) 140 - 145
C-ortho (phenyl) 127 - 129
C-meta (phenyl) 128 - 130
C-para (phenyl) 125 - 127

Note: The data in this table is predicted based on established chemical shift increments and data from analogous structures. Experimental verification is required for precise assignments.

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to elucidate the stereochemical relationships, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the bicyclic framework and the phenyl ring. For example, correlations between the olefinic proton at C3 and the methylene protons at C4 would be readily identified.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly crucial for determining the stereochemistry of the bicyclic system, for instance, by observing through-space interactions between protons on the different bridges.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a straightforward method for assigning the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is invaluable for identifying quaternary carbons and for piecing together the entire molecular structure. For example, correlations from the ortho-protons of the phenyl ring to the C2 carbon of the bicyclic system would confirm the point of attachment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₅H₁₄), the expected molecular ion peak [M]⁺ would be observed at m/z 194.

The fragmentation pattern would likely involve characteristic losses from both the bicyclic and the phenyl moieties. A prominent fragmentation pathway for related bicyclo[3.2.2]nona-2,6,8-triene derivatives is the loss of a C₂H₂ (acetylene) fragment from the bicyclic core. beilstein-journals.org The presence of the phenyl group would likely lead to the formation of a stable tropylium-like cation (m/z 91) or a phenyl cation (m/z 77) through various rearrangement and cleavage processes.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment
194 [M]⁺ (Molecular Ion)
168 [M - C₂H₂]⁺
117 [M - C₆H₅]⁺
91 [C₇H₇]⁺
77 [C₆H₅]⁺

Note: The fragmentation pattern is a prediction and can be influenced by the ionization method used.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show:

C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic C=C stretches in the range of 1600-1450 cm⁻¹ and olefinic C=C stretches from the triene system around 1650 cm⁻¹.

C-H bending vibrations: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern.

Electronic Spectroscopy (e.g., UV-Vis) for Conjugation and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The chromophore in this compound consists of the conjugated phenyl group and the triene system of the bicyclic framework.

The presence of the phenyl group in conjugation with the double bond at C2 is expected to result in a bathochromic (red) shift of the π → π* transitions compared to the parent bicyclo[3.2.2]nona-2,6,8-triene. The UV-Vis spectrum would likely exhibit strong absorption bands in the ultraviolet region, characteristic of such conjugated systems.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and conformational details of the bicyclic framework, which are crucial for a comprehensive structural analysis.

One such derivative that has been characterized using single-crystal X-ray diffraction is 1,4,4-trimethyl-9-phenyl-8-oxa-9-azabicyclo[3.2.2]non-6-en-2-one. researchgate.net The crystallographic analysis of this compound offers valuable insights into the stereochemistry and conformation of the bicyclo[3.2.2]nonane system when substituted with a phenyl group.

The structure reveals a bicyclic system composed of two seven-membered rings in boat and distorted chair conformations, along with a six-membered ring in a distorted boat conformation. researchgate.net A key finding from the crystallographic data is the lack of conjugation observed between the phenyl group and the N—O system within the molecule. The packing of the molecules in the crystal lattice is primarily governed by C—H···O hydrogen bonds and intermolecular C—H···π interactions. researchgate.net

The detailed crystallographic data for this derivative are summarized in the table below.

Crystallographic Data for 1,4,4-trimethyl-9-phenyl-8-oxa-9-azabicyclo[3.2.2]non-6-en-2-one researchgate.net
ParameterValue
Chemical FormulaC₁₆H₁₉NO₂
Molecular Weight257.32
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.417 (3)
b (Å)8.263 (2)
c (Å)16.5049 (12)

This structural determination provides a solid foundation for understanding the conformational preferences and non-covalent interactions of phenyl-substituted bicyclo[3.2.2]nonane systems.

Computational and Theoretical Insights into 2 Phenylbicyclo 3.2.2 Nona 2,6,8 Triene Systems

Quantum Chemical Calculations for Energetics and Geometries

Quantum chemical calculations have been instrumental in elucidating the intricate potential energy surface of bicyclo[3.2.2]nona-2,6,8-triene systems. These methods offer valuable insights into the stability of various isomers, the geometries of transition states, and the electronic factors governing their reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving bicyclo[3.2.2]nona-2,6,8-triene and its derivatives. For instance, DFT calculations have been employed to support experimental findings in the context of cycloaddition reactions. While specific studies on 2-phenylbicyclo[3.2.2]nona-2,6,8-triene are not extensively documented, research on the parent diene system's participation in homo-Diels-Alder reactions provides a relevant framework. Computational investigations have supported the formation of rearranged adducts in reactions with N-methyl-1,2,4-triazoline-3,5-dione, suggesting the involvement of complex, multi-step pathways.

The introduction of a phenyl group at the C2 position is expected to significantly influence reaction pathways. The electron-donating or -withdrawing nature of the phenyl ring can alter the electron density of the adjacent double bond, thereby affecting the activation energies and regioselectivity of cycloaddition reactions. Furthermore, steric hindrance introduced by the phenyl group would likely play a crucial role in dictating the facial selectivity of approaching reactants.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio and semi-empirical methods have been utilized to probe the electronic structure of the bicyclo[3.2.2]nona-2,6,8-triene core. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been applied to determine the enthalpies of reactions like cyclopropanation. These calculations provide insights into the stability of the ground state and the stereochemical outcomes of such transformations. For the parent bicyclo[3.2.2]nona-2,6,8-triene, cyclopropanation has been shown both experimentally and computationally to favor the formation of the exo-product, indicating that the approach of the carbene from the face distal to the propeno bridge is sterically less hindered.

The electronic structure of symmetric homoconjugated dienes within similar bicyclic systems has been explored, revealing significant through-bond and through-space interactions between the non-conjugated π-systems. The phenyl substituent in this compound would introduce further complexity by extending the π-system and allowing for conjugation with the adjacent double bond, which would be reflected in the molecule's frontier molecular orbitals and its UV-Vis absorption spectrum.

Computational Modeling of Valence Isomerization Equilibria

The bicyclo[3.2.2]nona-2,6,8-triene system is intrinsically linked to its valence isomers through pericyclic reactions. A key equilibrium to consider is the researchgate.netresearchgate.net-sigmatropic (Cope) rearrangement that can lead to different bicyclic or monocyclic isomers. While direct computational modeling of the valence isomerization of this compound is not widely reported, extensive theoretical work on the related cycloheptatriene-norcaradiene equilibrium provides a strong foundation for understanding these dynamics.

Computational methods have been used to map the potential energy surface for these rearrangements, identifying transition states and calculating activation barriers. The presence of a phenyl group at C2 would be expected to influence the thermodynamics and kinetics of such isomerizations. For example, if the phenyl group stabilizes a transition state or a particular isomer through conjugation, it would shift the equilibrium accordingly.

Theoretical Analysis of Bonding and Aromaticity in Bicyclo[3.2.2]nona-2,6,8-trienes

The bonding in bicyclo[3.2.2]nona-2,6,8-triene is characterized by the interaction of its three π-bonds, which can lead to interesting electronic phenomena. Theoretical analyses have focused on understanding the extent of these interactions and their consequences for the molecule's properties.

Homoconjugative Interactions and Orbital Overlap

Homoconjugation refers to the interaction between non-conjugated π-systems through space or through the intervening σ-framework. In bicyclo[3.2.2]nona-2,6,8-triene, the proximity of the three double bonds allows for significant homoconjugative interactions. Theoretical studies, often supported by photoelectron spectroscopy on the parent system, have quantified the orbital overlap between the π-bonds. These interactions lead to a splitting of the π-molecular orbital energy levels, which can be computationally modeled.

The phenyl group at the C2 position would directly conjugate with one of the double bonds, altering its energy and spatial distribution. This, in turn, would modify the homoconjugative interactions with the other two π-bonds, potentially leading to a cascade of electronic effects throughout the molecule. Such interactions are crucial for understanding the molecule's reactivity and spectroscopic properties. The stability of the related bicyclo[3.2.2]nonatrienyl anion and cation has been linked to the concept of bicycloaromaticity, which arises from these extended π-interactions.

Molecular Dynamics Simulations for Conformational Analysis and Fluxionality

Molecular dynamics simulations would be a valuable tool to explore the conformational landscape of this compound. Such simulations could reveal the preferred orientations of the phenyl group relative to the bicyclic framework and quantify the energy barriers associated with bridge flipping and other conformational motions. This "fluxionality" is a key aspect of the molecule's dynamic behavior and can influence its reactivity and interactions with other molecules.

Synthetic Utility and Applications in Complex Organic Synthesis

2-Phenylbicyclo[3.2.2]nona-2,6,8-triene as a Versatile Synthetic Scaffold

The bicyclo[3.2.2]nona-2,6,8-triene skeleton is a versatile precursor for a range of substituted and polycyclic compounds. Its utility stems from the ability to selectively functionalize different positions of the ring system. For instance, the parent compound can be deprotonated to form various anions, which then serve as nucleophiles for introducing substituents. tamu.edu Reaction of these anions with electrophiles like trimethylsilyl (B98337) chloride (Me3SiCl) or trimethyllead (B1239934) chloride (Me3PbCl) yields the corresponding 4-silyl and 4-plumbyl derivatives, demonstrating the scaffold's capacity to be modified at the bridgehead-allylic position. tamu.edu

Furthermore, the synthesis of derivatives such as dimethyl bicyclo[3,2.2]nona-2,6,8-triene-6,7-dicarboxylate highlights that the olefinic portions of the scaffold can also be readily functionalized. rsc.org The successful preparation of more complex, fused-ring analogs, such as dibenzobicyclo[3.2.2]nonatrienes, further illustrates the adaptability of this structural motif in building elaborate molecular frameworks. acs.orgresearchgate.net These examples underscore the role of the bicyclo[3.2.2]nona-2,6,8-triene core as a foundational building block for accessing a wide array of more complex molecules.

Construction of Polycyclic and Strained Ring Systems

The inherent strain and reactivity of the bicyclo[3.2.2]nona-2,6,8-triene system make it an excellent starting point for the synthesis of other complex ring systems, including strained polycycles. A notable application is its rearrangement to the barbaralane skeleton. tamu.edu For example, 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene undergoes a thermal rearrangement to quantitatively yield 9-trimethylstannylbarbaralane. tamu.edu This transformation proceeds through a 1,5-homodienyl metallatropic shift, converting the bicyclic system into a different, highly fluxional tricyclic structure. tamu.edu

The propensity for rearrangement is also observed in related, more complex systems. Dibenzobicyclo[3.2.2]nona-2,6,8-triene derivatives have been shown to undergo rearrangements involving Wagner-Meerwein and homoallyl-cyclopropylcarbinyl shifts, leading to the formation of dibenzotricyclo[3.3.1.02,8]nona-3,6-diene systems. acs.org These reactions demonstrate how the bicyclo[3.2.2]nonatriene framework can be strategically manipulated to construct intricate and often strained polycyclic architectures that would be challenging to access through other synthetic routes.

Table 1: Synthesis of Bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene Isomers. tamu.edu
Product IsomerSubstitution PatternMolar Ratio in MixtureYield (%)
1eendo-4,7-bis(trimethylstannyl)2.110
1fexo-4,6-bis(trimethylstannyl)1.68
1gexo-4,7-bis(trimethylstannyl)1.05

Development of Stereoselective Synthetic Methodologies

While direct stereoselective syntheses involving this compound are not extensively documented, methodologies developed for the closely related bicyclo[3.2.2]nonene skeleton establish important principles for controlling stereochemistry in this class of compounds. The construction of highly substituted bicyclo[3.2.2]nonene derivatives has been achieved via stereoselective Diels-Alder reactions. nih.gov

In one such approach, the reaction between a chiral, optically active cycloheptadiene derivative and acrolein was used to construct a bicyclo[3.2.2]nonene core bearing two quaternary carbons with high stereoselectivity. nih.gov The stereochemical outcome is rationalized by the dienophile approaching from the face of the diene that minimizes steric interactions with existing substituents. The use of a Lewis acid promoter, such as tert-butyldimethylsilyl triflate (TBSOTf), was found to be crucial for achieving high yields and diastereoselectivity. nih.gov This work demonstrates that the inherent chirality within a precursor can effectively direct the formation of new stereocenters, a principle that is broadly applicable to the synthesis of chiral bicyclo[3.2.2]nonatriene derivatives.

Table 2: Effect of Reaction Conditions on a Stereoselective Diels-Alder Reaction to Form a Bicyclo[3.2.2]nonene System. nih.gov
EntrySilyl (B83357) Triflate Promoter (mol %)SolventCombined Yield (%)Isomeric Ratio
1TMSOTf (50)Toluene311.9 : 1 : 0.6
2TBSOTf (50)Toluene591.8 : 1 : 0.5
3TIPSOTf (50)Toluene471.9 : 1 : 0.4
4TBSOTf (200)Toluene691.6 : 1 : 0.4
5TBSOTf (200)CH2Cl2883.4 : 1 : 0.5

Enabling Novel Organic Reactions and Cascade Sequences

The unique electronic and structural properties of the bicyclo[3.2.2]nona-2,6,8-triene system enable novel transformations that are not readily observed in simpler acyclic or monocyclic systems. The rearrangement of metallated derivatives to barbaralanes is a prime example of a novel reaction pathway facilitated by this scaffold. tamu.edu This process represents a facile 1,5-homodienyl metallatropic shift, a type of sigmatropic rearrangement that allows for rapid skeletal reorganization. tamu.edu

In addition to thermal rearrangements, the bicyclo[3.2.2]nona-2,6,8-trienyl radical has been shown to be part of a fluxional radical pair, undergoing degenerate cyclopropylmethyl-type rearrangements with the tricyclo[3.3.1.02,8]nona-3,6-dienyl radical. rsc.org This rapid interconversion highlights the dynamic chemical nature of intermediates derived from this scaffold. While complex multi-step cascade reactions starting from this triene are not widely reported, the conversion of the triene skeleton to the barbaralane skeleton can be viewed as a triggered cascade, where the introduction of a metal substituent and subsequent heating initiates a predictable and high-yielding skeletal rearrangement. tamu.edu

Future Research Directions and Unaddressed Challenges

Exploration of New Reaction Manifolds and Catalytic Systems

A primary avenue for future investigation lies in the discovery of novel transformations involving the 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene scaffold. While foundational reactions have been established, there is vast potential in exploring new catalytic systems to unlock unprecedented reactivity. Research is expected to move towards transition-metal-catalyzed domino reactions, which allow for the construction of complex molecular architectures in a single step with high atom economy. acs.orgbeilstein-journals.orgbeilstein-journals.org The development of enantioselective catalytic processes, such as asymmetric C–H functionalization or ring-opening reactions, could provide access to chiral derivatives essential for medicinal chemistry and materials science. researchgate.net

Furthermore, the exploration of cascade reactions, such as the intramolecular cyclopropenation/Buchner reaction/Cope rearrangement sequence used to access the core bicyclo[3.2.2]nonatriene framework, could be adapted to create diverse derivatives from functionalized starting materials. acs.orgnih.gov The use of organometallic reagents based on lithium, magnesium, or zinc, in conjunction with transition metal catalysts like palladium or nickel, represents another promising strategy for selective functionalization. uni-muenchen.de Photochemical cycloadditions also offer a complementary approach to generating novel bicyclic structures under mild conditions that are often inaccessible through thermal methods. novapublishers.com

Catalytic System / MethodPotential TransformationAnticipated Outcome
Chiral Cobalt or Rhodium CatalystsAsymmetric C–H FunctionalizationEnantiomerically enriched functionalized bicyclic products. researchgate.net
Nickel / Palladium CatalysisDomino / Cascade Reactions (e.g., Carboamination)Rapid construction of highly complex polycyclic molecules. beilstein-journals.orgbeilstein-journals.org
Dirhodium(II) CatalystsIntramolecular Cascade ReactionsOne-pot synthesis of diverse bicyclo[3.2.2]nonatriene derivatives. acs.orgnih.gov
Organophotoredox CatalysisVisible-Light-Mediated CycloadditionsAccess to unique bicyclic frameworks via radical pathways. mdpi.com

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and rationally designing new ones. acs.org Future research will increasingly rely on advanced spectroscopic methods to probe the intricate details of reactions involving this compound. These tools are essential for identifying transient intermediates and understanding the dynamics of chemical transformations, which can be challenging with conventional techniques. researchgate.net

The application of in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can monitor the formation and consumption of key species in real-time. researchgate.net For more complex mechanistic questions, time-resolved spectroscopy can provide invaluable data on the lifetimes and structures of short-lived intermediates. A deeper knowledge of the mechanistic pathways of processes like transition-metal-catalyzed cycloadditions will enable chemists to better control reaction selectivity and efficiency. acs.org

Spectroscopic ProbeInformation ObtainedApplication Example
In-situ FTIR/NMR SpectroscopyReal-time concentration profiles of reactants, intermediates, and products.Monitoring the progress of a catalytic cycloaddition reaction to identify rate-limiting steps. researchgate.net
Tandem Mass Spectrometry (MS/MS)Structural characterization of transient intermediates and complex products.Identifying and structurally elucidating intermediates in a multi-step cascade reaction. researchgate.net
Time-Resolved Laser SpectroscopyKinetics and dynamics of photo-induced reactions and excited states.Studying the mechanism of a photocycloaddition involving the bicyclic core. novapublishers.com
Isotopic Labeling StudiesTracing the path of atoms through a reaction mechanism.Confirming bond-forming and bond-breaking steps in a skeletal rearrangement.

Integration of Machine Learning in Predictive Organic Chemistry for Bicyclic Systems

The intersection of machine learning (ML) and computational chemistry is poised to revolutionize chemical synthesis and discovery. acs.orgnih.gov For complex, three-dimensional structures like bicyclic systems, ML models hold the potential to predict reactivity, reaction outcomes, and material properties with unprecedented speed and accuracy. nih.govrsc.org This predictive power can dramatically accelerate the research and development cycle by prioritizing the most promising synthetic targets and reaction conditions.

Future work will involve developing ML models trained on datasets generated from both experimental results and high-level computational quantum chemistry calculations. acs.org These models could predict the regioselectivity and stereoselectivity of reactions on the bicyclo[3.2.2]nonatriene skeleton, identify novel catalysts, or even perform computer-aided retrosynthesis to discover new synthetic routes. nih.govrsc.org Quantum chemical analyses, such as Density Functional Theory (DFT) calculations, can provide fundamental insights into the factors governing reactivity in cycloaddition reactions, which can then be used to build more robust ML models. vu.nl

Machine Learning ApplicationObjectivePotential Impact
Quantitative Structure-Property Relationship (QSPR)Predict physical, chemical, or biological properties of new derivatives.Accelerate the discovery of molecules with desired functions (e.g., pharmaceuticals, polymers). nih.gov
Reaction Outcome PredictionPredict the major product, yield, and stereochemistry of a reaction.Reduce the number of failed experiments and optimize reaction conditions efficiently. rsc.org
Computer-Aided Synthesis PlanningPropose novel and efficient retrosynthetic pathways to complex target molecules.Facilitate the synthesis of complex natural products or designed molecules. nih.gov
Catalyst DiscoveryIdentify new catalyst structures that can promote novel or more efficient reactions.Expand the scope of known chemical transformations for bicyclic systems.

Expanding the Synthetic Scope and Utility of this compound

A significant long-term goal is to establish this compound and its parent scaffold as versatile building blocks in synthetic organic chemistry. The unique three-dimensional architecture of this system makes it an attractive starting point for the synthesis of complex molecules, including natural products, medicinally relevant compounds, and advanced materials. core.ac.uknasa.gov

A compelling example is the use of a functionalized bicyclo[3.2.2]nonene derivative as a key intermediate in the synthesis of the complex natural product ryanodine. beilstein-journals.orgd-nb.info This demonstrates the power of the bicyclic framework to control stereochemistry across multiple contiguous centers. Similarly, derivatives such as 2-azabicyclo[3.2.2]nonanes have been investigated as lead compounds for antiprotozoal agents, highlighting the scaffold's potential in medicinal chemistry. nih.gov Future efforts will likely focus on developing synthetic routes that leverage the inherent reactivity of the triene system to build even more complex polycyclic and cage compounds for a wide range of applications. core.ac.uk The synthesis of various metallated derivatives of the core structure further underscores its potential as a versatile precursor for subsequent chemical transformations. tamu.edu

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-methylenebicyclo[3.2.2]nona-3,6,8-triene derivatives, and how can product purity be ensured?

  • Methodological Answer : The compound and its analogs are synthesized via CSI (chlorosulfonyl isocyanate) addition to precursor bicyclic systems under controlled conditions. For example, CSI addition to 2-methylenebicyclo[3.2.2]nona-3,6,8-triene yields lactams and lactones through electrophilic attack at the methylene group. Purification involves crystallization, column chromatography, and preparative-scale vapor-phase chromatography (VPC) to isolate products like lactam 21b (52% yield) and lactones 26 and 27 . Key quality checks include NMR analysis (e.g., methylene proton resonances at δ 2.83) and IR spectroscopy (carbonyl stretches at 1780 cm⁻¹) .

Q. How can NMR spectroscopy be optimized to characterize the structural and electronic properties of bicyclo[3.2.2]nonatrienyl cations derived from 2-phenyl derivatives?

  • Methodological Answer : Superacid-mediated protonation (e.g., FSO₃H-SO₂ClF at −135°C) generates stable cations like the 2-methylbicyclo[3.2.2]nonatrienyl cation (14 ). ¹H and ¹³C NMR at low temperatures (−80°C) are critical to capture spectral features, such as deshielded ring carbons and charge delocalization patterns. For instance, the absence of antibicycloaromatic destabilization in 14 is confirmed by narrow chemical shift ranges (<40 ppm) and HMO calculations indicating charge distribution (0.24 units on ethylenic moieties) .

Advanced Research Questions

Q. Why does electrophilic attack on 2-methylenebicyclo[3.2.2]nona-3,6,8-triene favor the methylene carbon, and how does this relate to intermediate zwitterion stability?

  • Methodological Answer : Despite theoretical predictions of destabilized [3.2.2] zwitterions (e.g., 31 ), experimental data show exclusive attack at the methylene carbon. This selectivity may arise from transition-state stabilization via the barbaralyl system (22 ) rather than direct zwitterion formation. Product distribution analysis (e.g., lactam 21b dominance) and absence of rearranged intermediates suggest that skeletal modifications (e.g., 33 ) are thermodynamically disfavored . Computational modeling of transition states and charge distribution is recommended to resolve this dichotomy.

Q. How do substituents (e.g., phenyl groups) influence the reactivity and cationic stability of bicyclo[3.2.2]nonatrienyl systems compared to simpler analogs?

  • Methodological Answer : Phenyl substitution perturbs electronic delocalization and steric strain. For example, diphenylketene derivatives exhibit altered reactivity compared to unsubstituted ketenes due to steric hindrance and π-conjugation effects. In bicyclo[3.2.2] systems, phenyl groups may stabilize cations via charge dispersal but hinder solvolysis pathways. Comparative NMR studies of substituted vs. unsubstituted cations (e.g., 10 vs. 14 ) reveal differences in ring-current effects and charge localization .

Q. What experimental strategies can resolve contradictions in reported product yields during superacid-mediated protonation of bicyclo[3.2.2] substrates?

  • Methodological Answer : Discrepancies in yields (e.g., exclusive bishomoaromatic cation formation in C₁₀H₁₀ hydrocarbons vs. stable [3.2.2] cations in 13 ) arise from reaction temperature and substrate geometry. Replicating conditions (e.g., −135°C for 10 vs. −80°C for 14 ) and monitoring kinetics via in-situ NMR or cryogenic quenching can clarify mechanistic pathways. Additionally, isotopic labeling (e.g., ¹³C) may track charge migration and intermediate lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.